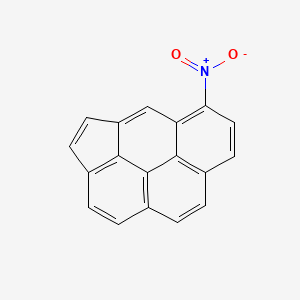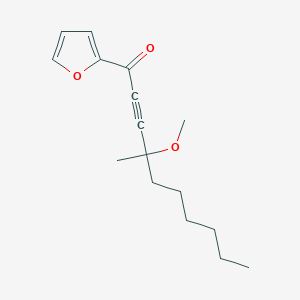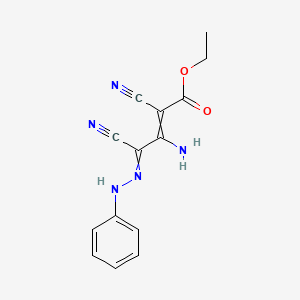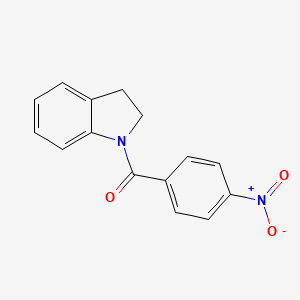![molecular formula C13H20O3 B14402189 2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol CAS No. 88214-45-3](/img/structure/B14402189.png)
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol is an organic compound with a complex structure that includes a benzyloxy group, an ethyl chain, and a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of benzyloxyethanol with 2-methylpropane-1,3-diol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy aldehydes or acids, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol exerts its effects involves interactions with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems. The ethyl chain and propane-1,3-diol backbone contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)ethanol: Shares the benzyloxy group but lacks the propane-1,3-diol backbone.
2-(Benzyloxy)ethyl acetate: Contains a benzyloxy group and an ethyl chain but has an acetate group instead of a diol.
2-(Benzyloxy)benzaldehyde: Features a benzyloxy group attached to a benzaldehyde structure.
Uniqueness
2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a benzyloxy group and a propane-1,3-diol backbone allows for diverse applications and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
88214-45-3 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-methyl-2-(2-phenylmethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-13(10-14,11-15)7-8-16-9-12-5-3-2-4-6-12/h2-6,14-15H,7-11H2,1H3 |
Clé InChI |
RRURQKPRHHWBTG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOCC1=CC=CC=C1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)

silane](/img/structure/B14402148.png)





![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)

